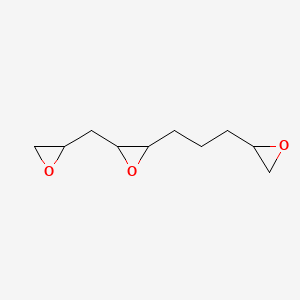
Triepoxy decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is characterized by the presence of three epoxide groups within its structure, making it a versatile compound in various chemical reactions and applications . The compound is notable for its unique chemical properties, which make it valuable in both research and industrial settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of triepoxy decane typically involves the epoxidation of decane derivatives. One common method is the reaction of decane with peracids, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions to introduce the epoxide groups . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts, such as titanium silicalite, can also enhance the epoxidation process, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Triepoxy decane undergoes various chemical reactions, including:
Oxidation: The epoxide groups can be further oxidized to form diols or other oxygenated derivatives.
Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can occur at the epoxide rings, leading to the formation of a wide range of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide rings under mild conditions.
Major Products Formed: The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Triepoxy decane has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: this compound is used in the production of epoxy resins, which are important in coatings, adhesives, and composite materials
Mecanismo De Acción
The mechanism of action of triepoxy decane involves the reactivity of its epoxide groups. These groups can undergo ring-opening reactions with nucleophiles, leading to the formation of various products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles interacting with the epoxide groups .
Comparación Con Compuestos Similares
Epoxyethane (Ethylene oxide): A simpler epoxide with only one epoxide group.
Epoxypropane (Propylene oxide): Contains a single epoxide group and is used in similar applications.
Triepoxyhexane: Another triepoxide with a shorter carbon chain.
Uniqueness of Triepoxy Decane: this compound is unique due to its three epoxide groups, which provide multiple reactive sites for chemical reactions. This makes it more versatile compared to compounds with fewer epoxide groups, allowing for the synthesis of more complex and diverse products .
Propiedades
Número CAS |
52338-90-6 |
|---|---|
Fórmula molecular |
C10H16O3 |
Peso molecular |
184.23 g/mol |
Nombre IUPAC |
2-(oxiran-2-ylmethyl)-3-[3-(oxiran-2-yl)propyl]oxirane |
InChI |
InChI=1S/C10H16O3/c1(2-7-5-11-7)3-9-10(13-9)4-8-6-12-8/h7-10H,1-6H2 |
Clave InChI |
HMEICDIGPORGFI-UHFFFAOYSA-N |
SMILES canónico |
C1C(O1)CCCC2C(O2)CC3CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Butyl-2h-pyrido[1,2-a]pyrimidine-2,4(3h)-dione](/img/structure/B11957833.png)


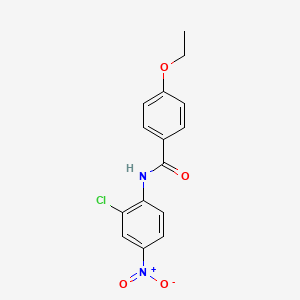


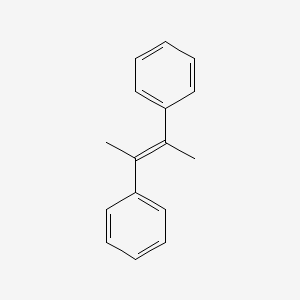
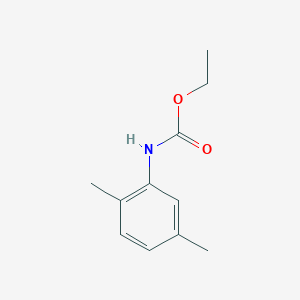
![2-[(2-Hydroxy-5-methylphenyl)carbonyl]benzoic acid](/img/structure/B11957887.png)
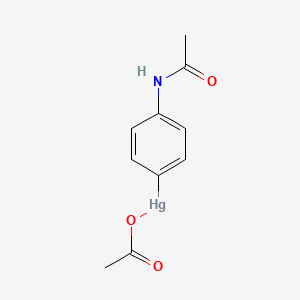


![{[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}methanimidamide hydrochloride](/img/structure/B11957931.png)

